3-(4-Nitrophenyl)-D-alanine

Chiral purity Quality control Physical characterization

3-(4-Nitrophenyl)-D-alanine (p-Nitro-D-phenylalanine, CAS 56613-61-7) is a non-proteinogenic D-α-amino acid featuring a 4-nitrophenyl substituent at the β-carbon. With the molecular formula C9H10N2O4 and a molecular weight of 210.19 g·mol⁻¹, the compound serves as a chiral building block in peptide synthesis and pharmaceutical intermediate preparation.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 56613-61-7
Cat. No. B556530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-D-alanine
CAS56613-61-7
SynonymsBOC-CIT-ONP; 56612-88-5; C17H24N4O7; 6292AH; ZINC71788014; Boc-L-Citrulline4-nitrophenylester; AM003430; 4-NITROPHENYL(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CARBAMOYLAMINO)PENTANOATE
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
InChIKeyGTVVZTAFGPQSPC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)-D-alanine (CAS 56613-61-7): Structural and Physicochemical Baseline for Sourcing


3-(4-Nitrophenyl)-D-alanine (p-Nitro-D-phenylalanine, CAS 56613-61-7) is a non-proteinogenic D-α-amino acid featuring a 4-nitrophenyl substituent at the β-carbon. With the molecular formula C9H10N2O4 and a molecular weight of 210.19 g·mol⁻¹, the compound serves as a chiral building block in peptide synthesis and pharmaceutical intermediate preparation [1]. Its distinct D-configuration, combined with the electron-withdrawing nitro group, imparts stereochemical and electronic properties that differentiate it from its L-enantiomer and other substituted phenylalanine analogs.

Why 3-(4-Nitrophenyl)-D-alanine Cannot Be Replaced by Its L-Enantiomer or Generic Analogs


The D- and L-enantiomers of 4-nitrophenylalanine exhibit substantially different physicochemical fingerprints (melting point, optical rotation) and orthogonal reactivities in enzymatic and synthetic contexts . In industrial peptide manufacturing, the D-isomer is specifically mandated at defined sequence positions (e.g., position 6 in degarelix) where the L-isomer would fail to yield the correct product [1]. Generic substitution with racemic or L-configured material therefore introduces stereochemical mismatches that invalidate chiral purity specifications, compromise synthetic yields, and render downstream products unsuitable for pharmaceutical applications.

Quantitative Differentiation of 3-(4-Nitrophenyl)-D-alanine Against Closest Analogs


Chiral-Specific Physical Properties: Melting Point and Optical Rotation vs 4-Nitro-L-Phenylalanine

Under identical conditions (5N HCl, c=1), 3-(4-nitrophenyl)-D-alanine monohydrate displays an optical rotation of [α]D20 = -7° ±1°, while 4-nitro-L-phenylalanine shows [α]D20 = +6.0° ±1.5°, a sign inversion that directly reports enantiomeric identity . The melting point of the D-enantiomer monohydrate (214–221°C) also differs measurably from that of the L-enantiomer (240–250°C; anhydrous 246°C for the D-form versus 240–250°C for the L-form) . These orthogonal physical parameters enable unambiguous identity confirmation and chiral purity assessment by polarimetry and differential scanning calorimetry.

Chiral purity Quality control Physical characterization

Biocatalytic Synthesis Efficiency: PAL Mutant Performance vs Wild-Type Baseline

Engineered variants of phenylalanine ammonia-lyase (PAL) from Trichormus variabilis produce 4-nitro-D-phenylalanine at substantially elevated rates relative to the wild-type enzyme. The H359Y mutant achieves a 3.52-fold rate enhancement, while H359K and A88Q yield 3.34-fold and 2.82-fold increases, respectively [1]. These engineered PAL variants achieve high enantiomeric excess (>99% ee) and are integrated into one-pot chemoenzymatic cascades that convert inexpensive cinnamic acid derivatives directly into optically pure D-phenylalanine analogs [1].

Biocatalysis Enzyme engineering D-amino acid production

Nonlinear Optical Activity: Second Harmonic Generation of D-Enantiomer vs Racemate

The nitrate salt of 4-nitro-D-phenylalanine (D-NPA) crystallizes in the non-centrosymmetric space group P2₁2₁2₁ and exhibits second harmonic generation (SHG) with an intensity of 2.8 × KDP, while the racemic form (rac-NPA) crystallizes in P2₁/c and is completely SHG-inactive [1]. The SHG response originates primarily from the benzene ring (56% contribution) and nitro group (47% contribution) of the organic component, demonstrating that chirality is the decisive factor enabling the nonlinear optical property [1].

Nonlinear optics Chiral materials Crystal engineering

Stereochemical Mandate in Degarelix Synthesis: D-Enantiomer at Position 6

The patented manufacturing process for the GnRH antagonist degarelix explicitly requires p-nitrophenylalanine to be incorporated as the D-isomeric form at the 6th position of the decapeptide sequence, while the L-isomeric form is used at the 5th position [1]. This stereochemical specification arises from the need to subsequently reduce the nitro group to the corresponding amino derivative (D-Aph(Cbm)) for the 6th position; using the L-enantiomer at position 6 would lead to a diastereomeric impurity and synthesis failure [1].

Peptide synthesis Pharmaceutical intermediates GnRH antagonist

High-Impact Application Scenarios for 3-(4-Nitrophenyl)-D-alanine Based on Verified Differentiation Data


Enantiomeric Purity Release Testing in QC Laboratories

The large sign inversion in optical rotation between the D- and L-enantiomers ([α]D20 = -7° vs +6.0° in 5N HCl) allows QC laboratories to use simple polarimetry as a rapid identity test upon incoming material receipt, ensuring that the correct enantiomer has been delivered before use in regulated synthesis campaigns .

Biocatalytic Platform for Scalable D-Phenylalanine Derivative Production

Engineered PAL variants (e.g., H359Y, 3.52-fold rate enhancement over wild-type) enable the one-pot enzymatic conversion of 4-nitrocinnamic acid to enantiopure 4-nitro-D-phenylalanine at preparative scale, making the compound a model substrate for developing industrial biocatalytic routes to D-amino acids [1].

Chiral Nonlinear Optical Material Development

The 2.8×KDP second harmonic generation activity of D-NPA crystals, contrasted with the complete SHG inactivity of its racemate, supports the use of 3-(4-nitrophenyl)-D-alanine as a chiral precursor for designing non-centrosymmetric optical materials where enantiopurity determines functional performance [2].

GMP Peptide Synthesis of GnRH Antagonists (Degarelix and Analogs)

In degarelix manufacturing, p-nitro-D-phenylalanine is an indispensable building block at position 6; its D-configuration is a patent-mandated requirement that cannot be substituted, making it a critical procurement item for CDMOs engaged in GnRH antagonist peptide production [3].

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